molecular formula C6H3F2KO3S B15337358 Potassium 2,4-Difluorobenzenesulfonate

Potassium 2,4-Difluorobenzenesulfonate

Cat. No.: B15337358
M. Wt: 232.25 g/mol
InChI Key: HWYPMMGUMIUQDG-UHFFFAOYSA-M
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Description

Its potassium counterion enhances solubility in polar solvents, making it useful in applications such as catalysis, pharmaceuticals, or electrolyte formulations.

Properties

Molecular Formula

C6H3F2KO3S

Molecular Weight

232.25 g/mol

IUPAC Name

potassium;2,4-difluorobenzenesulfonate

InChI

InChI=1S/C6H4F2O3S.K/c7-4-1-2-6(5(8)3-4)12(9,10)11;/h1-3H,(H,9,10,11);/q;+1/p-1

InChI Key

HWYPMMGUMIUQDG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)[O-].[K+]

Origin of Product

United States

Scientific Research Applications

Potassium 2,4-Difluorobenzenesulfonate is utilized in several scientific research areas:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound is used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium 2,4-Difluorobenzenesulfonate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

  • Pathways: It may affect metabolic pathways by altering the reactivity of fluorinated intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related fluorinated benzenesulfonamides and benzylamines. Below is a comparative analysis based on molecular structure, reactivity, and applications:

Table 1: Structural and Functional Comparisons

Compound Name CAS No. Functional Group Molecular Formula Key Properties/Applications
Potassium 2,4-difluorobenzenesulfonate N/A* -SO₃⁻K⁺ Not provided Likely high solubility, electrolyte use (inferred)
2,4-Difluorobenzenesulfonamide 287172-63-8 -SO₂NH₂ C₆H₅F₂NO₂S Enzyme inhibition, medicinal chemistry
2,4,5-Trifluorobenzenesulfonamide 402-46-0 -SO₂NH₂ C₆H₄F₃NO₂S Enhanced lipophilicity, drug design
2,4-Difluorobenzylamine 72235-52-0 -CH₂NH₂ C₇H₇F₂N Intermediate for agrochemicals, ligands

Key Observations:

Functional Group Differences :

  • Sulfonate vs. Sulfonamide : this compound’s sulfonate group (-SO₃⁻) confers ionic character and water solubility, whereas sulfonamide analogs (e.g., 287172-63-8) exhibit hydrogen-bonding capacity via -NH₂, making them potent enzyme inhibitors .
  • Benzylamine Derivatives : 2,4-Difluorobenzylamine (72235-52-0) lacks sulfonate/sulfonamide groups but serves as a precursor for ligands or surfactants due to its amine functionality .

Fluorination Effects :

  • 2,4-Difluoro substitution in all compounds enhances thermal stability and electron-withdrawing effects, influencing reactivity. For sulfonamides, this increases binding affinity to hydrophobic enzyme pockets .

Applications :

  • Sulfonates : Likely used in electrolytes or surfactants due to ionic nature (inferred from analogous sulfonate salts).
  • Sulfonamides : Dominant in medicinal chemistry (e.g., carbonic anhydrase inhibitors).
  • Benzylamines : Utilized in agrochemical synthesis or coordination chemistry .

Research Findings and Limitations

  • Synthesis Challenges: Fluorinated sulfonates require precise control of sulfonation and fluorination steps, as noted in sulfonamide synthesis workflows .
  • Toxicity Data : 2,4-Difluorobenzylamine’s safety data sheet (SDS) highlights acute toxicity (oral LD₅₀: 300–500 mg/kg in rats), suggesting sulfonate derivatives may require similar handling precautions .
  • Gaps in Evidence: Direct data on this compound’s properties (e.g., solubility, stability) are absent in the provided sources.

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